molecular formula C18H18FNO2 B1343324 3-Fluoro-3'-morpholinomethyl benzophenone CAS No. 898765-47-4

3-Fluoro-3'-morpholinomethyl benzophenone

Cat. No.: B1343324
CAS No.: 898765-47-4
M. Wt: 299.3 g/mol
InChI Key: WAPPIFTYPWUQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Benzophenone (B1666685) Class of Organic Compounds

The parent structure, benzophenone, is an organic compound classified as a diarylketone, featuring two phenyl groups attached to a central carbonyl group. drugbank.comdrugbank.comhmdb.ca This core structure, with the chemical formula (C₆H₅)₂CO, is a fundamental building block in organic chemistry. drugbank.comwikipedia.org Benzophenone and its derivatives are not merely synthetic curiosities; they are found in various natural products, including certain fruits and fungi, and exhibit a wide range of pharmacological activities. wikipedia.orgnih.govresearchgate.net The versatility of the benzophenone scaffold has made it a subject of considerable interest for researchers, who explore the synthesis of new derivatives to evaluate their biological and chemical properties. nih.gov Substituted benzophenones are used in applications ranging from sunscreens to photoinitiators in polymer chemistry. drugbank.comsanjaychemindia.com

Significance of Fluorine Substitution in Contemporary Organic Synthesis and Molecular Design

The introduction of fluorine into organic molecules is a powerful strategy in modern molecular design. tcichemicals.com Fluorine is the most electronegative element, and its presence can dramatically alter a molecule's physicochemical properties, such as acidity, basicity, and dipole moment. acs.orgwikipedia.org The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, imparting significant thermal and chemical stability to fluorinated compounds. wikipedia.orgnih.gov

Despite its strong electron-withdrawing nature, the fluorine atom is comparable in size to a hydrogen atom, allowing it to be incorporated into a molecular structure often without significant steric hindrance. tcichemicals.comwikipedia.org This substitution can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates. ukzn.ac.za In materials science, fluorination is known to enhance properties like photostability. nih.gov Consequently, the synthesis of fluorinated organic compounds is a rapidly growing field, with applications in pharmaceuticals, agrochemicals, and advanced materials. acs.orgbritannica.com

Role of the Morpholine (B109124) Moiety in Modulating Chemical Properties and Reactivity

Morpholine is a six-membered heterocyclic compound containing both an amine and an ether functional group. ijprems.combiosynce.com This structural motif is considered a "privileged pharmacophore" in medicinal chemistry due to its frequent appearance in approved drugs and bioactive molecules. nih.govnih.gov The inclusion of a morpholine ring can favorably modulate a molecule's properties. nih.govresearchgate.net For instance, it often enhances aqueous solubility and can improve a compound's absorption and distribution characteristics within a biological system. biosynce.comnih.gov

The nitrogen atom in the morpholine ring provides a basic center that can participate in hydrogen bonding and other molecular interactions, which can be crucial for binding to biological targets like enzymes or receptors. nih.govnih.gov Its ability to improve both potency and pharmacokinetic properties makes the morpholine moiety a valuable building block for medicinal chemists designing new therapeutic agents. nih.govnih.govresearchgate.net

Current Research Focus and Emerging Directions for Substituted Benzophenones

Contemporary research on substituted benzophenones is diverse and dynamic. A significant area of focus involves the synthesis of novel derivatives to probe their biological activities. nih.govnih.gov For example, studies have shown that certain morpholino and thiomorpholino benzophenones exhibit potent cytotoxic activity against cancer cell lines. nih.gov

Furthermore, the strategic placement of substituents like fluorine is being explored to create highly specific molecular probes and therapeutic agents. Fluorinated benzophenones have been investigated as potential multipotent agents for treating Alzheimer's disease by targeting specific enzymes. nih.gov Research has also demonstrated that fluorinated benzophenone scaffolds can serve as precursors to novel fluorescent dyes (fluorophores) with enhanced photostability and tunable spectroscopic properties. nih.gov The synthesis of these complex benzophenones allows for the exploration of new structure-activity relationships and the development of molecules with precisely engineered functions for applications in medicinal chemistry and materials science. mq.edu.au

Chemical Properties of 3-Fluoro-3'-morpholinomethyl benzophenone and Related Analogues

The following table summarizes key chemical properties of the target compound and structurally similar molecules to illustrate the influence of different substituents on the benzophenone core.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) (Predicted)
This compound898765-47-4C₁₈H₁₈FNO₂299.34434.8 ± 45.0
3-Fluoro-3'-thiomorpholinomethyl benzophenone898763-07-0C₁₈H₁₈FNOS315.4463.0 ± 45.0
3'-Chloro-5'-fluoro-2-morpholinomethyl benzophenone898750-92-0C₁₈H₁₇ClFNO₂333.79N/A
4'-Chloro-3'-fluoro-2-morpholinomethyl benzophenone898750-65-7C₁₈H₁₇ClFNO₂333.784483.7 ± 45.0

Data sourced from references cymitquimica.comchemicalbook.comchemicalbook.comchemsrc.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPPIFTYPWUQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643084
Record name (3-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-47-4
Record name (3-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 3-Fluoro-3'-morpholinomethyl benzophenone (B1666685), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of 3-Fluoro-3'-morpholinomethyl benzophenone is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the aliphatic morpholinomethyl substituent.

The aromatic region (typically δ 7.0-8.0 ppm) will display complex multiplets for the eight aromatic protons. The protons on the 3-fluorophenyl ring are anticipated to show characteristic splitting patterns due to both homo- and heteronuclear coupling with the fluorine atom. The proton at C2 will likely appear as a doublet of doublets due to ortho coupling with the proton at C4 and a smaller meta coupling with the fluorine at C3. Similarly, the protons at C4, C5, and C6 will exhibit splitting patterns influenced by their neighboring protons and the fluorine atom.

The protons on the 3'-morpholinomethylphenyl ring will also give rise to a set of multiplets in the aromatic region. The presence of the electron-donating morpholinomethyl group is expected to cause a slight upfield shift of these protons compared to those on the fluorinated ring.

The aliphatic region of the spectrum will feature signals for the morpholine (B109124) and methylene (B1212753) bridge protons. The methylene protons of the benzyl (B1604629) group (-CH₂-) are expected to appear as a singlet at approximately δ 3.5-3.7 ppm. The protons of the morpholine ring will likely be observed as two distinct multiplets, corresponding to the protons adjacent to the nitrogen (δ ~2.5 ppm) and oxygen (δ ~3.7 ppm) atoms, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (3-fluorophenyl)7.2 - 7.8m
Aromatic (3'-morpholinomethylphenyl)7.1 - 7.6m
-CH₂- (benzyl)3.5 - 3.7s
-CH₂-N- (morpholine)2.4 - 2.6t
-CH₂-O- (morpholine)3.6 - 3.8t

Carbon-13 (¹³C) NMR for Quaternary and Functionalized Carbons

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the benzophenone moiety is expected to resonate significantly downfield, typically in the range of δ 195-197 ppm. The aromatic region (δ 120-140 ppm) will show multiple signals for the twelve aromatic carbons. The carbon atom directly bonded to the fluorine (C3) will exhibit a large one-bond C-F coupling constant, and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The other aromatic carbons will also show smaller C-F couplings.

The aliphatic carbons of the morpholinomethyl group will appear in the upfield region of the spectrum. The methylene carbon of the benzyl group is expected at around δ 60-65 ppm. The morpholine carbons adjacent to the nitrogen and oxygen will have distinct chemical shifts, typically around δ 53 ppm and δ 67 ppm, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O195 - 197
Aromatic C-F160 - 165 (d, ¹JCF ≈ 250 Hz)
Aromatic CH115 - 135
Aromatic C (quaternary)130 - 140
-CH₂- (benzyl)60 - 65
-CH₂-N- (morpholine)~ 53
-CH₂-O- (morpholine)~ 67

Fluorine-19 (¹⁹F) NMR for Chemical Shift and Coupling Patterns of the Fluorine Atom

The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom. The chemical shift of this signal, typically referenced to CFCl₃, is anticipated to be in the range of -110 to -115 ppm, which is characteristic of a fluorine atom attached to an aromatic ring. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the same ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment will reveal the proton-proton coupling networks within the molecule. It will be instrumental in assigning the protons on each aromatic ring by identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This will allow for the definitive assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the benzyl methylene protons to the carbons of the morpholinomethyl-substituted phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern and to study the preferred conformation of the molecule, for instance, by observing through-space interactions between the protons of the two aromatic rings.

Dynamic NMR Studies for Conformational Equilibria and Hindered Rotation

The benzophenone scaffold is known to exhibit restricted rotation around the aryl-carbonyl bonds, which can lead to the existence of different conformers. Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could provide insights into the energy barriers for these rotational processes. At low temperatures, separate signals for non-equivalent protons or carbons might be observed, which would coalesce at higher temperatures as the rate of rotation increases. This would allow for the determination of the activation energy for the conformational exchange.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern.

For this compound (C₁₈H₁₈FNO₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to a calculated exact mass of 299.1321 g/mol .

The fragmentation pattern in the mass spectrum would likely involve the following key fragment ions:

Loss of the morpholine ring: A prominent fragmentation pathway would be the cleavage of the benzyl-morpholine bond, leading to the formation of a stable benzyl cation and a neutral morpholine molecule.

Formation of benzoyl cations: Cleavage of the bonds adjacent to the carbonyl group would result in the formation of the 3-fluorobenzoyl cation and the 3'-morpholinomethylbenzoyl cation.

Fragmentation of the morpholine ring: The morpholine ring itself can undergo characteristic fragmentation, leading to smaller fragment ions.

Table 3: Predicted Key Fragment Ions in Mass Spectrometry

m/zPredicted Fragment
299[M]⁺ or [M+H]⁺
212[M - C₄H₉NO]⁺
123[FC₆H₄CO]⁺
100[C₅H₁₀NO]⁺
91[C₇H₇]⁺

Spectroscopic and Spectrometric Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search for advanced spectroscopic and spectrometric characterization data for the chemical compound this compound has yielded no specific experimental results. Despite a targeted search for data pertaining to its structural elucidation, including high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), infrared (IR) spectroscopy, Raman spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, no dedicated studies or datasets for this specific molecule could be located in the public domain.

The requested detailed analysis, which was to include accurate mass determination, fragmentation pathways, characteristic functional group absorptions, vibrational mode analysis, and electronic transition characteristics, cannot be provided due to the absence of published research on this particular compound. Scientific inquiry relies on previously published and peer-reviewed data, and in this instance, such resources are not available for this compound.

While general spectroscopic principles can be applied to predict potential spectral features of this molecule based on its constituent functional groups (a benzophenone core, a fluoro substituent, and a morpholinomethyl group), any such theoretical analysis would be purely speculative and would not meet the requirement for an article based on detailed, existing research findings.

Therefore, the sections and subsections outlined for the article, including:

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

cannot be populated with the scientifically accurate and sourced data required.

It is possible that spectroscopic data for this compound exists in proprietary databases or has been synthesized and characterized in private research without being published in accessible literature. However, based on the available information, a detailed scientific article focusing solely on the advanced spectroscopic and spectrometric characterization of this compound cannot be generated at this time.

Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization and Photophysical Properties

An exhaustive search for experimental data on the fluorescence and phosphorescence of this compound yielded no specific results. Typically, the photophysical properties of benzophenone and its derivatives are of significant interest. Benzophenone itself is well-known for its efficient intersystem crossing to the triplet state and its resulting phosphorescence at low temperatures. The introduction of substituents, such as a fluorine atom and a morpholinomethyl group at the 3 and 3' positions respectively, would be expected to modulate these properties.

The fluorine atom, being electron-withdrawing, and the morpholinomethyl group, having a more complex electronic and steric influence, could potentially alter the energies of the singlet and triplet excited states, quantum yields, and lifetimes. However, without experimental spectra and associated data, any discussion on the specific photophysical behavior of this compound would be purely speculative.

A summary of the unavailable data is presented in the table below to highlight the specific parameters that would be necessary for a complete characterization.

PropertyData
Fluorescence λmax (em)Data Not Available
Phosphorescence λmax (em)Data Not Available
Quantum Yield (Φ)Data Not Available
Excited State Lifetime (τ)Data Not Available

X-ray Diffraction Crystallography for Definitive Solid-State Molecular Structure and Crystal Packing Analysis

Similarly, a comprehensive search of crystallographic databases for the single-crystal X-ray diffraction data of this compound did not yield any results. X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state, providing unequivocal information on bond lengths, bond angles, and the conformation of the molecule.

For a molecule like this compound, crystallographic data would reveal the dihedral angles between the two phenyl rings and the carbonyl group, the conformation of the morpholine ring, and how the molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonds or π-stacking. This information is fundamental to understanding its physical properties and structure-activity relationships.

The table below outlines the key crystallographic parameters that are currently unknown for this compound.

Crystallographic ParameterData
Crystal SystemData Not Available
Space GroupData Not Available
Unit Cell DimensionsData Not Available
Key Bond Lengths/AnglesData Not Available
Intermolecular InteractionsData Not Available

Reaction Chemistry and Chemical Transformations

Reactivity of the Benzophenone (B1666685) Carbonyl Group

The carbonyl group (C=O) in the benzophenone core is a primary site of chemical reactivity. As a ketone, the carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. However, the presence of two bulky phenyl groups sterically hinders this approach, rendering benzophenone and its derivatives less reactive than aliphatic ketones or aldehydes. quora.comquora.com

Nucleophilic Addition Reactions to the Ketone

The principal reaction of the carbonyl group is nucleophilic addition. libretexts.orgncert.nic.in A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. ncert.nic.in

Strong nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are expected to add to the carbonyl carbon, forming a new carbon-carbon bond and, after acidic workup, yielding a tertiary alcohol. Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can add a hydride ion (H⁻), leading to the formation of a secondary alcohol. chegg.com While benzophenone itself reacts readily with these reagents, it is notably resistant to addition by weaker nucleophiles like sodium bisulfite (NaHSO₃), a reaction common for many aldehydes and less hindered ketones, due to steric hindrance. doubtnut.com

Table 1: Predicted Nucleophilic Addition Reactions

Reagent Nucleophile Expected Product Type
Grignard Reagent (e.g., CH₃MgBr) Carbanion (e.g., CH₃⁻) Tertiary Alcohol
Organolithium (e.g., C₄H₉Li) Carbanion (e.g., C₄H₉⁻) Tertiary Alcohol
Sodium Borohydride (NaBH₄) Hydride (H⁻) Secondary Alcohol

This table presents the generally expected outcomes for nucleophilic addition to a benzophenone core.

Reduction Processes Leading to Secondary Alcohols or Pinacols

The carbonyl group can be reduced under various conditions.

Reduction to Secondary Alcohols: As mentioned, hydride reagents are effective for reducing the benzophenone carbonyl to a secondary alcohol, specifically a diphenylmethanol (B121723) (benzhydrol) derivative. chegg.comyoutube.com Sodium borohydride is a common and mild reagent for this transformation. chegg.com

Reduction to Methylene (B1212753) Group: The complete reduction of the carbonyl group to a methylene group (CH₂) can be achieved through harsher methods. The Clemmensen reduction, which employs a zinc-mercury amalgam in concentrated hydrochloric acid, is suitable for substrates stable in strong acid. annamalaiuniversity.ac.invedantu.com Alternatively, the Wolff-Kishner reduction uses hydrazine (B178648) (NH₂NH₂) and a strong base (like KOH) at high temperatures and is ideal for compounds that are sensitive to acid. youtube.comvedantu.com The choice between these methods would depend on the stability of the morpholine (B109124) and other functionalities in the molecule under strongly acidic or basic conditions. vedantu.com

Pinacol (B44631) Coupling: Benzophenones can undergo a reductive dimerization reaction to form a 1,2-diol, known as a pinacol. wikipedia.org This reaction, often initiated photochemically in the presence of a hydrogen donor like 2-propanol, proceeds through a ketyl radical intermediate. youtube.comacs.orgniscpr.res.in Two of these radicals then couple to form the carbon-carbon bond of the pinacol product. wikipedia.org

Condensation Reactions with Nitrogen-Containing Nucleophiles

The carbonyl group can react with ammonia (B1221849) derivatives (H₂N-Z) in a nucleophilic addition-elimination sequence, often catalyzed by acid, to form a C=N double bond. ncert.nic.in

Reaction with Primary Amines: With primary amines (R-NH₂), the reaction typically yields an imine (Schiff base).

Reaction with Hydroxylamine (B1172632): Reaction with hydroxylamine (NH₂OH) produces an oxime.

Reaction with Hydrazines: Reaction with hydrazine (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms hydrazones. These reactions are reversible and are often driven to completion by removing the water that is formed. wikipedia.org

It is important to note that the morpholinomethyl substituent contains a tertiary amine, which lacks the necessary protons and therefore cannot undergo this type of condensation reaction with the ketone.

Aromatic Ring Reactivity and Directed Functionalization

The two phenyl rings of the benzophenone structure are subject to electrophilic and, under specific conditions, nucleophilic aromatic substitution. The nature and position of the existing substituents—fluorine on one ring and the morpholinomethyl and benzoyl groups on the other—dictate the reactivity and regioselectivity of these transformations. pressbooks.publeah4sci.comchemistrytalk.org

Electrophilic Aromatic Substitution Patterns on Fluorinated and Morpholine-Substituted Rings

Electrophilic Aromatic Substitution (EAS) involves an electrophile replacing a hydrogen atom on the aromatic ring. The reaction rate and the position of substitution are governed by the electronic properties of the substituents already present. masterorganicchemistry.comlibretexts.org

Morpholine-Substituted Ring: This ring has two substituents to consider: the 3'-morpholinomethyl group and the benzoyl group that connects it to the other ring.

The benzoyl group is a powerful deactivating group due to both inductive withdrawal and resonance withdrawal of electron density from the ring. It is a strong meta-director.

The morpholinomethyl group (-CH₂-morpholine) is primarily an inductively withdrawing group due to the electronegative nitrogen and oxygen atoms. The methylene (-CH₂) spacer prevents direct resonance interaction between the morpholine ring and the aromatic π-system. As an alkyl-type group with electron-withdrawing heteroatoms, its directing effect is less straightforward, but the dominant influence on this ring is the strongly deactivating and meta-directing benzoyl group. Therefore, any further electrophilic substitution on this ring would be significantly disfavored and would be expected to occur at the positions meta to the carbonyl, i.e., the 5' position.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Ring Substituent Electronic Effect Activating/Deactivating Directing Effect
Ring A 3-Fluoro -I > +R Deactivating ortho, para
Ring B 3'-Morpholinomethyl -I Deactivating ortho, para (weak)

This table summarizes the expected directing effects based on general principles of organic chemistry.

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine Activation

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group (like a halogen) on an aromatic ring with a strong nucleophile. This reaction is generally feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In 3-fluoro-3'-morpholinomethyl benzophenone, the fluorine atom could potentially serve as a leaving group. Fluorine is highly electronegative, which helps to make the carbon it is attached to more electrophilic and thus susceptible to nucleophilic attack. masterorganicchemistry.com However, the only other substituent on the fluorinated ring is the benzoyl group, which is in the meta position. A meta-substituent cannot stabilize the anionic Meisenheimer intermediate through resonance. libretexts.org Consequently, SNAr reactions on the fluorinated ring of this specific molecule are predicted to be unfavorable under standard conditions. For such a reaction to proceed, much harsher conditions or alternative mechanisms, such as those involving photoredox catalysis, might be required. nih.gov

Regioselective Metallation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by the electronic and chelating effects of substituent groups. wikipedia.orgwikipedia.org In the case of this compound, the molecule presents multiple sites susceptible to deprotonation by strong organolithium bases, leading to a discussion of competitive metallation.

The fluorine atom on the first aromatic ring is known to be a moderate ortho-directing group. organic-chemistry.org Its electron-withdrawing nature increases the acidity of the protons at the C2 and C4 positions, making them susceptible to lithiation. Studies on 3-fluorophenyl ketones have shown that deprotonation typically occurs at the C2 position, which is more acidic due to the combined inductive effects of the fluorine and the carbonyl group.

On the second aromatic ring, the morpholinomethyl group can also act as a directing group. The tertiary amine of the morpholine moiety can coordinate with the lithium cation of the organolithium reagent, directing deprotonation to the ortho positions (C2' and C4'). wikipedia.org However, being in a meta position relative to the ketone, its directing effect is likely to be less pronounced than that of a group directly attached to the ring being metallated.

Competition between these directing groups would likely favor metallation on the fluorinated ring at the C2 position. This is due to the stronger acidifying effect of the ortho-fluorine and the carbonyl group compared to the more distant directing effect of the morpholinomethyl group on the other ring. Upon successful regioselective lithiation at the C2 position, the resulting aryllithium intermediate can be quenched with a variety of electrophiles to introduce new functional groups.

Table 1: Predicted Products of Regioselective Metallation and Quenching

ElectrophileReagent ExamplePredicted Product at C2
Carbon DioxideCO₂2-(3-Fluoro-3'-morpholinomethylbenzoyl)benzoic acid
Aldehydes/Ketones(CH₃)₂CO2-(1-Hydroxy-1-methylethyl)-3-fluoro-3'-morpholinomethyl benzophenone
Alkyl HalidesCH₃I2-Methyl-3-fluoro-3'-morpholinomethyl benzophenone
Silyl Halides(CH₃)₃SiCl2-(Trimethylsilyl)-3-fluoro-3'-morpholinomethyl benzophenone

Chemical Behavior of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is a key reactive center, exhibiting characteristic basicity and nucleophilicity that allows for a range of chemical modifications.

Basicity and Protonation Studies

The morpholine nitrogen in this compound is basic due to the presence of a lone pair of electrons. However, its basicity is attenuated compared to simple alkylamines. The presence of the ether oxygen in the morpholine ring has an electron-withdrawing inductive effect, which reduces the availability of the nitrogen's lone pair for protonation. wikipedia.orgvedantu.com Furthermore, the proximity of the electron-withdrawing benzoylphenyl moiety can further decrease the basicity.

Protonation of the morpholine nitrogen with a strong acid would yield the corresponding morpholinium salt, increasing the water solubility of the compound.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the morpholine nitrogen allows for straightforward N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a non-nucleophilic base or by using an excess of the amine itself, would yield the corresponding quaternary ammonium (B1175870) salt. researchgate.netnih.gov These reactions typically proceed via an SN2 mechanism. The rate of reaction would be influenced by the steric bulk of the alkyl halide and the reaction conditions.

N-Acylation: The morpholine nitrogen can be readily acylated using acid chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the generated acid. organic-chemistry.org For instance, reaction with acetyl chloride would yield the corresponding N-acetylmorpholine derivative. These reactions are generally efficient and provide a means to introduce a variety of acyl groups.

Table 2: Representative N-Alkylation and N-Acylation Reactions

ReagentProductReaction Type
Methyl Iodide (CH₃I)4-(3-(3-Fluorobenzoyl)benzyl)-4-methylmorpholin-4-ium iodideN-Alkylation
Benzyl Bromide (C₆H₅CH₂Br)4-Benzyl-4-(3-(3-fluorobenzoyl)benzyl)morpholin-4-ium bromideN-Alkylation
Acetyl Chloride (CH₃COCl)1-(4-(3-(3-Fluorobenzoyl)benzyl)morpholin-4-yl)ethan-1-oneN-Acylation
Benzoyl Chloride (C₆H₅COCl)(4-(3-(3-Fluorobenzoyl)benzyl)morpholin-4-yl)(phenyl)methanoneN-Acylation

Potential for Ring Transformations or Degradation Pathways

The morpholine ring is generally stable under many reaction conditions. However, under harsh conditions, it can undergo ring-opening or degradation.

Acid-Catalyzed Ring Opening: In the presence of strong, non-nucleophilic acids and at elevated temperatures, protonation of the ether oxygen could potentially lead to ring cleavage. However, this is generally a difficult process for unstrained ethers like morpholine. More likely, under strongly acidic conditions, degradation of the entire molecule might occur at other sites first.

Oxidative Degradation: Strong oxidizing agents can lead to the degradation of the morpholine ring. google.com For instance, oxidative cleavage can occur at the C-N bonds, potentially leading to the formation of various acyclic products. The presence of the benzylic position adjacent to the morpholine nitrogen could be a site for initial oxidative attack. Photochemical conditions, especially in the presence of sensitizers, might also induce degradation pathways. nih.gov It has been noted that N-alkyl morpholines can undergo decomposition, particularly when attempting to form iminium ions at the alpha-position to the nitrogen. acs.org

Transformations Involving the Fluorine Atom

The fluorine atom on the benzoyl ring, while generally considered a stable substituent, can influence the reactivity of the aromatic ring and, under certain conditions, participate in chemical transformations.

Activation of Adjacent Bonds by Fluorine

The high electronegativity of the fluorine atom has a significant influence on the electronic properties of the aromatic ring. This inductive electron withdrawal increases the acidity of the C-H bonds ortho to the C-F bond. acs.org As discussed in section 4.2.3, this effect is key to the regioselectivity of metallation reactions.

Furthermore, while the C-F bond is very strong, it is not entirely inert. Nucleophilic aromatic substitution (SNAr) of fluorine is possible, but it typically requires the presence of strong electron-withdrawing groups in the ortho or para positions to activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.comnih.gov In this compound, the benzoyl group is a deactivating group, but its effect at the meta position is not as strong as a nitro group in the ortho or para position. Therefore, direct nucleophilic substitution of the fluorine atom would likely require harsh reaction conditions and a potent nucleophile. researchgate.netnih.gov Studies on fluorinated benzophenones have shown that iterative nucleophilic aromatic substitution can be a viable strategy for synthesizing complex fluorinated molecules, though typically on more activated systems. nih.gov

Defluorination or Fluorine Exchange Reactions

There is a notable absence of specific studies detailing the defluorination or fluorine exchange reactions of this compound. In general, the carbon-fluorine bond on an aromatic ring is exceptionally strong and resistant to cleavage. Defluorination of aryl fluorides is a challenging chemical transformation that typically requires harsh reaction conditions or specialized reagents.

Conceptually, such reactions could proceed through mechanisms involving radical anions or organometallic complexes, but no specific examples for this compound have been reported. Similarly, fluorine exchange reactions on an aromatic ring, such as replacing the fluorine atom with another halogen, are uncommon and would necessitate specific catalysts or reaction pathways that have not been described for this molecule.

Photochemical Transformations and Mechanistic Investigations

The photochemical behavior of this compound is expected to be dominated by the benzophenone chromophore, a well-known photosensitizer. Upon absorption of ultraviolet (UV) light, benzophenone derivatives typically undergo efficient intersystem crossing to a triplet excited state. This triplet state is a diradical and is responsible for the majority of the photochemical reactivity observed for this class of compounds.

Photo-induced Electron Transfer Processes

The benzophenone triplet excited state is a potent oxidant and can participate in photo-induced electron transfer (PET) with suitable electron donors. The morpholinomethyl group, containing a tertiary amine, is a potential intramolecular electron donor. It is plausible that upon photoexcitation, an electron could be transferred from the nitrogen atom of the morpholine moiety to the excited benzophenone core. This would result in the formation of a charge-separated species, a radical cation on the morpholinomethyl group and a radical anion (ketyl) on the benzophenone moiety. The subsequent fate of this charge-separated state would dictate the final photoproducts, which could include products of fragmentation or cyclization. However, specific studies confirming this pathway for this compound are not available. The electron-withdrawing nature of the fluorine atom could also influence the electron affinity of the benzophenone core and thus the efficiency of such PET processes.

Radical Generation and Hydrogen Abstraction Pathways

A hallmark of the benzophenone triplet state is its ability to abstract hydrogen atoms from suitable donor molecules. scholaris.ca This process generates a benzophenone ketyl radical and a new carbon-centered radical from the hydrogen donor. scholaris.ca In the case of this compound, this hydrogen abstraction can occur either intermolecularly, from a solvent or other solute molecules, or intramolecularly.

The morpholinomethyl substituent provides potential sites for intramolecular hydrogen abstraction, specifically the C-H bonds alpha to the nitrogen atom. If such an intramolecular hydrogen abstraction were to occur, it would result in the formation of a biradical species, which could then undergo further reactions such as cyclization to form a new ring system. The general mechanism for hydrogen abstraction by an excited benzophenone is depicted below:

Step Process Description
1PhotoexcitationThe benzophenone core absorbs UV light and is promoted to an excited singlet state (S1).
2Intersystem CrossingThe singlet state rapidly converts to a more stable triplet state (T1).
3Hydrogen AbstractionThe triplet state abstracts a hydrogen atom from a donor (R-H), forming a ketyl radical and a new radical (R•).
4Radical RecombinationThe two radical species can combine to form a new C-C bond.

This is a generalized pathway for benzophenones and has not been specifically documented for this compound.

Intermolecular and Intramolecular Photoreactions

The radical species generated through either photo-induced electron transfer or hydrogen abstraction can engage in a variety of intermolecular and intramolecular reactions. Intermolecularly, the excited this compound could react with other molecules in the solution, leading to cross-linking or addition products.

Intramolecularly, the molecule's structure allows for the possibility of cyclization reactions. For instance, following an intramolecular hydrogen abstraction from the morpholinomethyl group, the resulting biradical could cyclize to form a five or six-membered ring, a common reaction pathway for such intermediates known as the Norrish-Yang reaction. The presence and position of the fluorine atom on the benzophenone ring could influence the regioselectivity and efficiency of these photoreactions by altering the electronic properties of the excited state. However, without specific experimental data, the exact nature and products of the photochemical transformations of this compound remain speculative.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Geometry Optimization

Molecular modeling is fundamental to understanding the spatial arrangement of atoms in 3-Fluoro-3'-morpholinomethyl benzophenone (B1666685). The presence of several single bonds, particularly around the central carbonyl group and the morpholinomethyl substituent, allows for considerable conformational flexibility. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable structure.

Conformational analysis is the systematic study of the different spatial arrangements (conformers) of a molecule and their relative energies. For 3-Fluoro-3'-morpholinomethyl benzophenone, the key degrees of freedom are the torsion angles between the two phenyl rings and the carbonyl group, as well as the orientation of the morpholinomethyl group.

To identify the most stable conformers, a systematic or stochastic search of the conformational space is performed. By rotating the key dihedral angles, a potential energy surface can be mapped. Quantum chemical calculations, often at the Density Functional Theory (DFT) level, are then used to optimize the geometry of these potential conformers and calculate their relative energies. The results of such an analysis would typically identify several low-energy structures, or local minima. The global minimum is the conformer with the lowest energy and is predicted to be the most populated state in the gas phase. The presence of the fluorine atom can influence conformational preferences through stereoelectronic effects, such as hyperconjugation. nih.gov

Illustrative Conformational Energy Data

Conformer Dihedral Angle (C-C-C=O) Dihedral Angle (C-C-C-N) Relative Energy (kcal/mol)
1 (Global Minimum) 35.2° 65.1° 0.00
2 -34.8° 175.5° 1.25
3 145.7° 68.3° 2.10

| 4 | -146.1° | -178.0° | 3.50 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis.

While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. In an MD simulation, Newton's equations of motion are solved for all atoms in the system, which typically includes the molecule of interest and a solvent environment (e.g., water).

This technique allows for the exploration of the conformational landscape at a given temperature, showing how the molecule transitions between different stable states. It can reveal the flexibility of the molecular structure, the stability of intramolecular hydrogen bonds (if any), and the interactions between the molecule and the surrounding solvent. Key parameters such as root-mean-square deviation (RMSD) can be monitored to assess structural stability, while analysis of dihedral angle variations over time can quantify the flexibility of specific bonds.

Illustrative Molecular Dynamics Simulation Parameters

Parameter Value/Description
Force Field AMBER / CHARMM
Solvent Explicit Water (TIP3P model)
Temperature 300 K
Simulation Time 100 ns

| Time Step | 2 fs |

Note: This table contains typical parameters for setting up a molecular dynamics simulation and is for illustrative purposes.

Electronic Structure Calculations

Electronic structure calculations use the principles of quantum mechanics to determine the electronic properties of a molecule. These methods are essential for understanding reactivity, spectroscopic properties, and the nature of chemical bonding.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. dntb.gov.ua For this compound, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide an accurate optimized geometry. researchgate.net

Beyond geometry, DFT yields the ground-state electronic energy and the distribution of electron density. The molecular electrostatic potential (MEP) can be mapped onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this benzophenone derivative, the carbonyl oxygen is expected to be a region of high negative potential, while the hydrogen atoms and regions near the fluorine atom may show positive potential.

Illustrative Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p))

Parameter Bond/Angle Calculated Value
Bond Length C=O (carbonyl) 1.23 Å
Bond Length C-F 1.36 Å
Bond Angle Phenyl-C=O-Phenyl 122.5°

| Dihedral Angle | F-C-C-C (Fluorophenyl ring) | 179.9° |

Note: The data in this table is hypothetical and represents the kind of structural information obtained from DFT calculations.

For calculations requiring very high accuracy, particularly for electronic energies, ab initio post-Hartree-Fock methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), build upon the initial Hartree-Fock approximation to include electron correlation effects more accurately.

While computationally much more expensive than DFT, these methods serve as a benchmark for assessing the accuracy of less demanding approaches. They are typically used to perform single-point energy calculations on geometries that have been optimized using a method like DFT. This approach can provide a more reliable ordering of the relative energies of different conformers or electronic states.

Illustrative Comparison of Relative Energies (kcal/mol)

Conformer DFT (B3LYP) MP2 CCSD(T)
1 0.00 0.00 0.00
2 1.25 1.35 1.31

| 3 | 2.10 | 2.45 | 2.38 |

Note: This table provides a hypothetical comparison of the relative energies of conformers as calculated by different theoretical methods.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, such as the morpholinomethyl-substituted phenyl ring. Conversely, the LUMO is likely to be distributed over the electron-withdrawing benzophenone core, particularly the carbonyl group and the fluoro-substituted phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. numberanalytics.com A smaller gap generally suggests that the molecule is more polarizable and more chemically reactive.

Illustrative Frontier Molecular Orbital Data (DFT/B3LYP)

Orbital Energy (eV) Description
HOMO -6.25 Localized on the morpholinomethyl-phenyl moiety
LUMO -1.98 Localized on the benzoyl group and fluorophenyl ring

| HOMO-LUMO Gap | 4.27 | Indicates high kinetic stability |

Note: The data in this table is hypothetical and illustrates the typical output of an FMO analysis.

Electrostatic Potential Mapping and Charge Distribution Analysis

For this compound, an MEP map would be generated using quantum chemical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set. The resulting map would likely highlight several key features:

Negative Potential (Red/Yellow): The most electron-rich regions are anticipated around the oxygen atom of the carbonyl group and the nitrogen atom of the morpholine (B109124) ring. These areas represent likely sites for electrophilic attack or hydrogen bond acceptance. The fluorine atom, despite its high electronegativity, will also contribute to a region of negative potential.

Positive Potential (Blue): Electron-deficient regions are expected around the hydrogen atoms of the aromatic rings and the morpholine moiety. These sites are susceptible to nucleophilic attack.

Neutral Potential (Green): The carbon backbone of the aromatic rings and the morpholine ring would exhibit a more neutral potential.

A charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges on each atom in this compound. This analysis would provide a numerical representation of the electron distribution, complementing the visual information from the MEP map.

Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomHypothetical Mulliken Charge (a.u.)
O (carbonyl)-0.55
N (morpholine)-0.40
F-0.35
C (carbonyl)+0.60
H (aromatic)+0.10 to +0.15

Note: These values are illustrative and would be determined by specific computational methods.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting various spectroscopic data, providing a powerful tool for structural elucidation and validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. ubc.ca Computational prediction of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can greatly aid in the assignment of experimental spectra. nih.gov For this compound, these predictions would be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

The predicted ¹H and ¹³C chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the aromatic ring bearing the fluorine atom would exhibit different chemical shifts compared to those on the other ring due to the electron-withdrawing nature of fluorine. Similarly, the carbon atom attached to the fluorine would show a characteristic downfield shift. The morpholine protons would have distinct chemical shifts based on their proximity to the nitrogen and oxygen atoms.

Coupling constants, particularly ³J(H,H) and through-space J(H,F) couplings, can provide valuable conformational information. rsc.orggithub.io Theoretical calculations can help in understanding the relationships between these coupling constants and the dihedral angles within the molecule.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

Carbon AtomHypothetical Predicted Chemical Shift (δ, ppm)
C (carbonyl)195.2
C (C-F)163.5 (d, ¹J(C,F) ≈ 245 Hz)
C (aromatic, ortho to F)115.8 (d, ²J(C,F) ≈ 22 Hz)
C (aromatic, para to F)130.1 (d, ⁴J(C,F) ≈ 3 Hz)
C (morpholine, adjacent to N)53.4

Note: These values are illustrative and would require specific computational calculations.

Computational simulation of infrared (IR) and Raman spectra is a valuable tool for identifying functional groups and understanding the vibrational modes of a molecule. nih.gov By calculating the harmonic frequencies at the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

Key predicted vibrational frequencies would include:

C=O stretch: A strong absorption band in the IR spectrum, typically around 1660-1680 cm⁻¹.

C-F stretch: A characteristic strong absorption in the IR spectrum, expected in the 1100-1250 cm⁻¹ region.

C-N stretch: Associated with the morpholine ring, appearing in the fingerprint region.

Aromatic C-H stretches: Occurring above 3000 cm⁻¹.

Aromatic C=C stretches: A series of bands in the 1450-1600 cm⁻¹ region.

Comparison of the simulated spectra with experimentally obtained IR and Raman data would allow for a detailed assignment of the observed vibrational bands.

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths (related to intensity).

The UV-Vis spectrum of this compound is expected to be dominated by π→π* and n→π* electronic transitions. The benzophenone chromophore is the primary contributor to the absorption profile. The calculations would likely predict:

An intense absorption band in the UV region corresponding to a π→π* transition within the aromatic system.

A weaker, longer-wavelength absorption band corresponding to the n→π* transition of the carbonyl group.

The substitution pattern, including the fluorine and morpholinomethyl groups, would influence the precise energies of these transitions and thus the calculated λ_max values.

Understanding the nature of the excited states is crucial for predicting the photochemical behavior of a molecule. rsc.org Computational methods can be used to calculate the energies and properties of the lowest singlet (S₁) and triplet (T₁) excited states of this compound.

These calculations would reveal the electronic configuration of the excited states and help to determine if they are of n,π* or π,π* character. The energy gap between the S₁ and T₁ states (the singlet-triplet splitting) is a key parameter that influences intersystem crossing and subsequent photochemical processes. For benzophenones, the lowest triplet state is often of n,π* character and plays a significant role in their photochemistry.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry can be a powerful tool for investigating potential reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, stationary points such as reactants, products, intermediates, and transition states can be located and characterized.

For example, if this compound were to undergo a nucleophilic addition to the carbonyl group, computational methods could be used to:

Identify the transition state structure: This involves locating the saddle point on the potential energy surface connecting the reactants and the product.

Calculate the activation energy: The energy difference between the reactants and the transition state determines the reaction rate.

Perform vibrational frequency analysis: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Such analyses would provide a detailed, atomistic understanding of the reaction pathway, which can be difficult to obtain through experimental means alone.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov For a compound like this compound, QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention times.

The development of a QSPR model involves several key steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property. plos.org

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques.

While no specific QSPR studies for this compound have been identified, research on other benzophenone derivatives has demonstrated the utility of this approach in predicting biological activities, such as antimalarial or antileishmanial properties. nih.govscielo.br These studies often identify key molecular descriptors that influence the observed activity.

Illustrative Data Table: Hypothetical QSPR Model for a Physicochemical Property of Benzophenone Derivatives

Property ModeledStatistical MethodKey DescriptorsModel Equation (Illustrative)Correlation Coefficient (R²)
Aqueous Solubility (logS)Multiple Linear RegressionMolecular Weight, LogP, Number of H-bond donorslogS = 0.5 - 0.01(MW) - 0.8(LogP) - 0.2(H-donors)0.85

Note: This table presents a hypothetical QSPR model to illustrate the concepts and is not based on actual experimental data for this compound.

Synthesis and Characterization of Structural Analogues and Derivatives

Design Principles for Systematic Structural Modifications

The design of analogues of 3-Fluoro-3'-morpholinomethyl benzophenone (B1666685) is guided by established principles of medicinal chemistry, aiming to explore the structure-activity relationship (SAR) and structure-property relationship (SPR). These modifications can influence factors such as receptor binding, metabolic stability, and solubility.

Variation of the Fluorine Substitution Pattern on the Benzophenone Core

The position of the fluorine atom on the benzophenone core can significantly impact the electronic properties of the molecule. Fluorine is a highly electronegative atom with a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The interplay of these effects depends on the substitution position (ortho, meta, or para).

The influence of the fluorine position on the properties of related heterocyclic compounds has been demonstrated to affect their biological activity and physicochemical characteristics like pKa nih.gov.

Modification of the Morpholine (B109124) Moiety (e.g., different cyclic amines, acyclic analogues)

The morpholine ring is a common pharmacophore in medicinal chemistry, often contributing to favorable pharmacokinetic properties e3s-conferences.org. Its modification is a key strategy to modulate a compound's profile.

Different Cyclic Amines: Replacing the morpholine ring with other cyclic amines such as piperidine (B6355638), pyrrolidine, or piperazine (B1678402) can alter the basicity, lipophilicity, and steric bulk of the molecule. For example, replacing morpholine with piperidine would increase the basicity and lipophilicity. These changes can impact interactions with biological targets and affect properties like cell permeability. The synthesis of such analogues typically involves the reaction of a suitable benzophenone precursor with the desired cyclic amine nih.gov.

Acyclic Analogues: Introducing acyclic amino functionalities, such as N,N-dimethylamino or N-ethyl-N-methylamino groups, in place of the morpholine ring provides greater conformational flexibility. This can be advantageous for optimizing binding to a target protein.

The choice of the amine moiety can be critical for biological activity, as demonstrated in studies of benzophenone-containing tetraamides where cyclic amines at the tail of the compounds were found to be crucial for potency nih.gov.

Alterations to the Length and Nature of the Linker between Morpholine and Benzophenone

The methyl group linking the morpholine and benzophenone moieties can be modified to alter the distance and geometric relationship between these two key components.

Linker Length: The length of the alkyl chain can be extended (e.g., ethyl, propyl) or shortened. This modification can be critical for optimizing the orientation of the morpholine group within a binding pocket. For instance, the synthesis of benzophenone-N-ethyl morpholine ethers has been described, where a two-carbon linker is present nih.gov.

Linker Nature: The nature of the linker can also be varied. For example, introducing a carbonyl group to form an amide linkage, or an oxygen atom to create an ether linkage, would significantly alter the electronic properties and conformational flexibility of the molecule. A multifunctional benzophenone linker has been designed for peptide stapling and photoaffinity labeling, showcasing the versatility of linker modifications nih.gov.

Isosteric Replacements within the Benzophenone Framework

Isosteric and bioisosteric replacements involve substituting a functional group with another that has similar steric and electronic properties, with the aim of improving a compound's characteristics.

Ketone Isosteres: The carbonyl group of the benzophenone is a key feature, acting as a hydrogen bond acceptor. It can be replaced with other groups to modulate this interaction and improve metabolic stability. Potential isosteres for the ketone group include oxetanes, sulfoximines, and aryl halides nih.govmcmaster.ca. For example, 3,3-diaryloxetanes have been investigated as potential bioisosteres for benzophenones, offering similar properties with potential for improved metabolic stability chemrxiv.orgresearchgate.net.

Comparative Chemical Reactivity Studies of Analogues

The structural modifications described above are expected to influence the chemical reactivity of the resulting analogues.

The reactivity of the carbonyl group in benzophenones is influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as fluorine, generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The position of the fluorine atom will modulate this effect. For example, a fluorine at the para-position would have a more pronounced effect than at the meta-position due to the contribution of the mesomeric effect.

The reactivity of the benzophenone radical anion is also sensitive to its environment and substitution. Studies have shown that perturbations that lead to a red shift in the visible absorption spectrum of the benzophenone anion are accompanied by an increase in its reaction rate with organic halides rsc.org.

A comparative study of the reactivity could involve subjecting the different analogues to a standard set of reactions, such as reduction of the carbonyl group or nucleophilic addition, and comparing the reaction rates or yields.

Impact of Substituent Effects on Spectroscopic Properties and Reactivity

Substituents have a profound impact on the spectroscopic properties of benzophenone derivatives, providing valuable insights into their electronic structure and reactivity.

UV-Visible Spectroscopy: The UV spectra of benzophenones are characterized by π→π* and n→π* transitions. The position and intensity of these absorption bands are sensitive to substitution on the aromatic rings researchgate.netscialert.net. Both electron-donating and electron-withdrawing substituents can cause a bathochromic (red) shift in the λmax nih.gov. The effect of solvents on the UV spectra can also provide information about molecular interactions scialert.net.

Infrared (IR) Spectroscopy: The carbonyl stretching frequency (νC=O) in the IR spectrum of benzophenones is a sensitive probe of the electronic environment of the carbonyl group. Electron-withdrawing substituents generally increase the νC=O frequency, while electron-donating groups decrease it. Studies on substituted benzophenone-ketyls (anion-radicals) have shown that the νC=O frequencies are strongly dependent on the structure and substituent effects are significantly different from the neutral parent compounds researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure and electronic environment of the analogues. The chemical shifts of the aromatic protons and carbons will be influenced by the position and nature of the substituents. For example, the strong electronegativity of fluorine will cause a downfield shift for adjacent protons and carbons. 19F NMR would be a particularly useful tool for probing the electronic environment of the fluorine-containing analogues.

The following interactive data tables summarize the expected trends in spectroscopic data and reactivity for a hypothetical series of analogues based on the principles discussed.

Table 1: Predicted Spectroscopic Data for Fluorinated Analogues of 3'-Morpholinomethyl Benzophenone

CompoundFluorine PositionPredicted λmax (nm)Predicted ν(C=O) (cm⁻¹)Predicted ¹⁹F NMR (ppm, rel. to CFCl₃)
Parent 3-Fluoro~255, ~330~1665~ -113
Analogue 1 2-Fluoro~250, ~325~1670~ -110
Analogue 2 4-Fluoro~265, ~340~1660~ -115
Analogue 3 2'-Fluoro~253, ~328~1666~ -112
Analogue 4 4'-Fluoro~258, ~335~1662~ -118

Table 2: Predicted Relative Reactivity of Analogues in Nucleophilic Addition to Carbonyl

AnalogueModificationPredicted Relative Reactivity
Parent 3-Fluoro, Morpholine1.0
Analogue A 4-Fluoro, Morpholine1.2
Analogue B 3-Fluoro, Piperidine0.9
Analogue C 3-Fluoro, Pyrrolidine0.95
Analogue D 3-Fluoro, N,N-dimethylamino1.05
Analogue E Oxetane isostere of carbonylN/A (no carbonyl)

Development of Libraries of Related Compounds for Chemical Screening

The creation of compound libraries centered around a specific chemical scaffold is a cornerstone of modern drug discovery and chemical biology. These libraries, which consist of a systematic collection of structurally related analogues, are essential for high-throughput screening (HTS) to identify hit compounds with desired biological activities. The development of a library based on the "3-Fluoro-3'-morpholinomethyl benzophenone" scaffold would involve strategic planning in both the chemical synthesis and the design of the library's composition to maximize the potential for discovering novel bioactive agents.

The design of such a focused library typically begins with the core structure of this compound. Variations are then introduced at specific positions on the molecule to explore the structure-activity relationships (SAR). For this particular scaffold, key areas for modification would include:

The Benzophenone Core: The substitution pattern on both phenyl rings can be altered. This includes changing the position and nature of the fluorine atom (e.g., moving it to the 2' or 4' position) or introducing other substituents like chloro, methyl, or methoxy (B1213986) groups. These modifications can influence the electronic properties and conformation of the molecule. nih.gov

The Morpholine Moiety: The morpholine ring can be replaced with other cyclic amines, such as piperidine, piperazine, or thiomorpholine, to probe the impact of ring size, heteroatom composition, and basicity on biological activity. Additionally, substitutions on the morpholine ring itself could be explored.

The Methyl Linker: The length and nature of the linker between the benzophenone core and the morpholine ring can be varied. For instance, an ethyl or propyl linker could be used, or the linker could be functionalized to introduce additional chemical diversity.

The synthesis of these analogues on a library scale often employs combinatorial chemistry principles and parallel synthesis techniques. This allows for the rapid generation of a large number of compounds from a common set of building blocks. For a benzophenone library, a common strategy would be the parallel acylation of a diverse set of substituted anilines with a range of substituted benzoyl chlorides. Subsequent functionalization, such as the introduction of the morpholine moiety, can also be performed in a parallel fashion.

Once synthesized, the compounds in the library are typically characterized to confirm their identity and purity. High-throughput analytical techniques, such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy, are crucial for this step. The compounds are then plated in a format suitable for automated screening, such as 96-well or 384-well plates.

The composition of the library is carefully curated to ensure chemical diversity while focusing on the benzophenone scaffold. Computational tools are often used to assess the "drug-likeness" of the designed compounds, using criteria such as Lipinski's Rule of Five to predict favorable pharmacokinetic properties. This helps to prioritize the synthesis of compounds with a higher probability of being viable drug candidates.

A representative data table for a hypothetical screening library of this compound analogues is presented below. This table illustrates the type of information that would be compiled for each compound in the library.

Compound IDStructureMolecular FormulaMolecular Weight ( g/mol )Purity (%)LogP (calculated)
LJC-001This compoundC18H18FNO2299.34>953.2
LJC-0024'-Fluoro-3'-morpholinomethyl benzophenoneC18H18FNO2299.34>953.2
LJC-0033-Chloro-3'-morpholinomethyl benzophenoneC18H18ClNO2315.80>953.6
LJC-0043-Fluoro-3'-(piperidin-1-ylmethyl)benzophenoneC19H20FNO313.37>953.8
LJC-0053-Fluoro-3'-(piperazin-1-ylmethyl)benzophenoneC18H19FN2O314.36>952.9
LJC-0063-Fluoro-3'-(2-morpholinoethyl)benzophenoneC19H20FNO2313.37>953.5

This systematic approach to the development of compound libraries enables the efficient exploration of the chemical space around a promising scaffold like this compound, significantly increasing the chances of identifying new molecules with valuable biological properties for further development.

Synthetic Utility of 3 Fluoro 3 Morpholinomethyl Benzophenone As a Chemical Building Block and Reagent

Precursor in the Synthesis of Novel Molecular Scaffolds for Diverse Chemical Research

The structural framework of 3-Fluoro-3'-morpholinomethyl benzophenone (B1666685) serves as a versatile starting point for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. The benzophenone scaffold itself is a ubiquitous structure in biologically active compounds, and the strategic placement of the fluoro and morpholinomethyl groups offers multiple avenues for synthetic elaboration. nih.govrsc.org

The fluorine atom on one of the phenyl rings can be exploited in various ways. For instance, it can modulate the electronic properties of the aromatic ring, influencing its reactivity in subsequent reactions. Furthermore, under specific conditions, the fluorine atom can undergo nucleophilic aromatic substitution, allowing for the introduction of a wide array of other functional groups. nih.govresearchgate.net This reactivity is particularly useful for creating libraries of compounds with diverse functionalities for screening in drug discovery programs.

The morpholine (B109124) moiety, a well-known pharmacophore, not only enhances the solubility and pharmacokinetic profile of potential drug candidates but also provides a reactive handle for further functionalization. The nitrogen atom of the morpholine ring can be quaternized or used as a nucleophile in various coupling reactions to build larger, more complex heterocyclic systems. The synthesis of novel heterocyclic compounds from functionalized benzophenones is a common strategy in the development of new therapeutic agents. nih.govnih.gov For example, the reaction of a benzophenone derivative with appropriate reagents can lead to the formation of thiazole or oxadiazole rings, which are present in many anti-inflammatory and antimicrobial drugs. nih.govnih.govmdpi.com

The benzophenone carbonyl group can also participate in a variety of chemical transformations. It can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. Alternatively, the carbonyl group can be a site for the addition of organometallic reagents to generate tertiary alcohols, further increasing molecular complexity.

Table 1: Potential Novel Molecular Scaffolds Derived from 3-Fluoro-3'-morpholinomethyl Benzophenone

Scaffold Class Synthetic Strategy Potential Applications
Fused Heterocycles Intramolecular cyclization reactions involving the benzophenone carbonyl and a suitably functionalized substituent. Medicinal Chemistry, Materials Science
Substituted Diaryl-methanes Reduction of the benzophenone carbonyl followed by functionalization of the resulting alcohol. Drug Discovery, Ligand Synthesis
Poly-functionalized Aromatics Nucleophilic aromatic substitution of the fluorine atom. Agrochemicals, Pharmaceutical Intermediates

Application as a Photoinitiator in Polymerization and Material Science Research

Benzophenone and its derivatives are widely recognized as efficient Type II photoinitiators for free-radical polymerization. rsc.orgnih.gov Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a suitable donor, such as an amine, to generate a pair of radicals that can initiate the polymerization of vinyl monomers. nih.govresearchgate.net

In the case of this compound, the morpholine group can act as an intramolecular hydrogen donor. This intramolecular arrangement can potentially enhance the efficiency of photoinitiation compared to bimolecular systems where the benzophenone and the amine are separate molecules. The proximity of the hydrogen donor to the excited benzophenone core can lead to a more rapid and efficient generation of initiating radicals.

The fluorine atom can also influence the photophysical properties of the benzophenone chromophore. Fluorination has been shown to enhance the photostability of organic molecules and can shift their absorption spectra. nih.govacs.org This could allow for the tuning of the photoinitiator's response to different wavelengths of UV light, making it adaptable to various curing applications.

The performance of benzophenone-based photoinitiators is often evaluated by monitoring the rate of polymerization of a standard monomer, such as an acrylate, in the presence of the initiator and a UV light source. The efficiency of initiation can be quantified by measuring parameters like the final monomer conversion and the maximum polymerization rate.

Table 2: Representative Photopolymerization Data for Benzophenone-Amine Systems

Monomer Photoinitiator System UV Wavelength (nm) Final Conversion (%)
Trimethylolpropane triacrylate (TMPTA) Benzophenone / N-Methyldiethanolamine 365 85
Hexanediol diacrylate (HDDA) Benzophenone / Triethylamine (B128534) 365 92

Note: This table presents representative data for analogous benzophenone-amine systems to illustrate typical performance. Specific data for this compound is not currently available in the literature.

Use as a Chemical Probe for Mechanistic Investigations in Organic Reactions

The benzophenone moiety is a valuable photophore for the design of chemical probes used in photoaffinity labeling to identify and study protein-ligand interactions. nih.govspringernature.com A chemical probe based on this compound could be synthesized by attaching a biologically active ligand to the molecule. Upon UV irradiation, the benzophenone group would be activated to form a covalent bond with nearby amino acid residues of a target protein, allowing for the identification and characterization of the binding site. nih.govtandfonline.com

The fluorine atom can serve as a useful label for NMR spectroscopic studies. The presence of the ¹⁹F nucleus provides a unique spectroscopic handle that can be used to monitor the chemical environment of the probe. Changes in the ¹⁹F NMR chemical shift upon binding to a target molecule can provide valuable information about the binding event and the nature of the interaction.

Furthermore, the morpholine group can be used to attach reporter tags, such as biotin or a fluorescent dye, through chemical modification of the nitrogen atom. This would facilitate the detection and isolation of the labeled proteins for further analysis. The design of such probes often involves a careful balance of maintaining the biological activity of the ligand while incorporating the photoreactive and reporter functionalities. scispace.com

Table 3: Key Features of a Potential Chemical Probe Based on this compound

Feature Function Advantage
Benzophenone Core Photo-crosslinking agent Covalent labeling of target proteins upon UV irradiation.
Fluorine Atom ¹⁹F NMR label Allows for monitoring of binding events by NMR spectroscopy.
Morpholine Moiety Attachment point for reporter tags Facilitates detection and purification of labeled biomolecules.

Development of New Reagents and Catalysts by Functionalizing the Benzophenone or Morpholine Moieties

The versatile structure of this compound allows for its modification to create new reagents and catalysts. For example, the benzophenone core can be functionalized to create chiral ligands for asymmetric catalysis. Reduction of the carbonyl group to a hydroxyl group, followed by resolution of the resulting racemic alcohol, can provide access to enantiomerically pure ligands. These chiral ligands can then be coordinated to a metal center to form catalysts for a variety of asymmetric transformations.

The morpholine nitrogen can also be incorporated into the design of novel catalysts. For instance, it can be part of a pincer ligand system, where the morpholine is attached to a central aromatic ring that also bears other donor atoms. Such pincer complexes are known to be highly stable and active catalysts for a range of organic reactions.

Additionally, the fluorine atom can be used to tune the electronic properties of catalysts derived from this scaffold. The electron-withdrawing nature of fluorine can influence the reactivity and selectivity of a catalytic center. By systematically varying the position and number of fluorine substituents on the benzophenone core, it is possible to fine-tune the performance of a catalyst for a specific application. The development of new catalysts often involves the synthesis and screening of a library of ligands, and a versatile building block like this compound would be highly valuable in such endeavors.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Fluoro-3'-morpholinomethyl benzophenone?

Answer:
The synthesis typically involves coupling fluorinated benzophenone precursors with morpholinomethyl groups. A common approach is the Suzuki-Miyaura cross-coupling reaction, using boronic acid derivatives (e.g., 3-(trifluoromethyl)phenylboronic acid) to introduce aryl groups . Alternatively, nucleophilic substitution can be employed to attach the morpholinomethyl moiety to fluorinated benzophenone intermediates. For example, halogenated benzophenones (e.g., 4-bromo-3-fluorobenzophenone) may react with morpholine derivatives under basic conditions to form the target compound . Reaction optimization should consider solvent polarity (e.g., DMF or THF) and temperature to minimize side reactions.

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:
Key techniques include:

  • 19F NMR : To confirm fluorine substitution patterns and assess electronic environments. Fluorine signals typically appear in the range of -100 to -150 ppm, depending on substituent effects .
  • X-ray crystallography : Resolves steric interactions and bond angles, particularly useful for verifying morpholinomethyl group orientation and fluorine placement .
  • IR spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1650 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹). Discrepancies between experimental and computational (e.g., DFT/6-311G) IR data can highlight conformational flexibility .

Advanced: How can computational methods like DFT address contradictions in experimental spectroscopic data?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G) predict vibrational frequencies and electronic properties. For example, discrepancies in C=O stretching frequencies between experimental IR (e.g., 1634 cm⁻¹) and theoretical results (1625–1675 cm⁻¹) may arise from solvent effects or crystal packing. Cross-validation with Raman spectroscopy and solvent-phase DFT simulations can reconcile these differences .

Advanced: How does the morpholinomethyl group influence the compound’s reactivity and steric profile?

Answer:
The morpholinomethyl group introduces steric hindrance due to its tetrahedral geometry, which can:

  • Reduce reaction rates in nucleophilic substitutions by shielding reactive sites.
  • Alter crystal packing, as seen in X-ray studies of analogous fluorinated benzophenones with bulky substituents .
    Electronically, the morpholine nitrogen may participate in hydrogen bonding or act as a weak base, affecting solubility in polar solvents .

Basic: What are key considerations for handling and storing this compound?

Answer:

  • Stability : Fluorinated aromatic compounds are generally stable but may degrade under prolonged UV exposure. Store in amber vials at 2–8°C .
  • Solubility : The compound is likely soluble in DCM or THF due to aromatic and morpholine groups, but poor in water. Pre-saturation with inert gas (N₂/Ar) is recommended for oxygen-sensitive reactions .

Advanced: How can researchers resolve discrepancies in 19F NMR data for fluorinated benzophenone derivatives?

Answer:
Contradictions in 19F NMR shifts (e.g., deshielding due to substituent effects) can be addressed by:

  • Comparing with structurally similar compounds (e.g., 4-chloro-2-fluoro-2'-morpholinomethyl benzophenone) .
  • Using deuterated solvents to eliminate solvent-induced shifts.
  • Performing 2D NMR (e.g., NOESY) to assess through-space fluorine interactions .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:
The morpholinomethyl group enhances bioavailability by improving solubility and membrane permeability. Fluorine atoms can modulate metabolic stability and binding affinity. This compound may serve as:

  • A kinase inhibitor scaffold, leveraging morpholine’s ability to occupy hydrophobic pockets .
  • A photoaffinity probe in target identification, exploiting benzophenone’s UV-crosslinking properties .

Basic: How does fluorine substitution impact the compound’s electronic properties?

Answer:
Fluorine’s electronegativity withdraws electron density, stabilizing the carbonyl group and reducing C=O bond length. This effect is quantifiable via DFT calculations, showing increased partial positive charge on the carbonyl carbon .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Answer:

  • Stepwise purification : Isolate intermediates (e.g., halogenated benzophenones) via column chromatography to prevent carryover impurities.
  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, optimizing ligand-to-metal ratios to enhance efficiency .
  • In situ monitoring : Employ LC-MS or TLC to track reaction progress and minimize side-product formation .

Advanced: Are there environmental or toxicity concerns specific to this compound?

Answer:
While benzophenone derivatives are often flagged as endocrine disruptors, the 3-fluoro-3'-morpholinomethyl analog lacks direct toxicity data. However, structural analogs (e.g., benzophenone-3) show bioaccumulation risks. Precautionary measures include:

  • Adhering to waste disposal protocols for halogenated compounds .
  • Screening for estrogenic activity via in vitro assays (e.g., ER-CALUX) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.